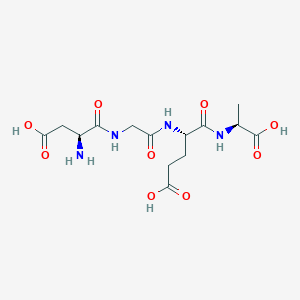

H-Asp-Gly-Glu-Ala-OH

Description

Properties

IUPAC Name |

(4S)-4-[[2-[[(2S)-2-amino-3-carboxypropanoyl]amino]acetyl]amino]-5-[[(1S)-1-carboxyethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O9/c1-6(14(26)27)17-13(25)8(2-3-10(20)21)18-9(19)5-16-12(24)7(15)4-11(22)23/h6-8H,2-5,15H2,1H3,(H,16,24)(H,17,25)(H,18,19)(H,20,21)(H,22,23)(H,26,27)/t6-,7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZHXMUPSBUKRBW-FXQIFTODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431344 | |

| Record name | DGEA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134580-64-6 | |

| Record name | DGEA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Resin Selection and C-Terminal Anchoring

SPPS predominantly employs hydrophobic resins such as phenylacetamidomethyl (PAM) or 4-methylbenzhydrylamine (MBHA) for C-terminal carboxylate anchoring. The MBHA resin is preferred for amide bond formation due to its stability under acidic cleavage conditions. For DGEA, the C-terminal alanine is typically loaded using tert-butoxycarbonyl (Boc) chemistry, with coupling efficiencies exceeding 98% when using diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) as activators.

Sequential Coupling and Side-Chain Protection

The DGEA sequence requires orthogonal protection strategies:

-

Aspartic acid (Asp) : Protected as β-tert-butyl ester (OtBu) to prevent aspartimide formation during basic conditions.

-

Glutamic acid (Glu) : γ-Alloc (allyloxycarbonyl) protection allows selective deprotection in the presence of palladium catalysts.

-

Glycine (Gly) : Unprotected due to lack of reactive side chains.

Coupling reactions utilize 4-dimethylaminopyridine (DMAP) as a catalyst, achieving >99% completion within 30 minutes at 25°C. Real-time monitoring via Kaiser ninhydrin tests ensures minimal deletion sequences.

Cleavage and Global Deprotection

Final cleavage from resin employs a trifluoroacetic acid (TFA)/triisopropylsilane (TIPS)/water (95:2.5:2.5 v/v) mixture for 2 hours at 25°C, simultaneously removing tert-butyl and trityl groups. Critical parameters include:

| Parameter | Optimal Range | Impact on Purity |

|---|---|---|

| TFA Concentration | 90–95% | Prevents aspartimide formation |

| Scavenger Ratio | TIPS:H2O = 1:1 | Reduces alkylation byproducts |

| Reaction Time | 1.5–2 hours | Maximizes yield without degradation |

Post-cleavage, crude peptide yields average 75–85% with principal impurities being truncated sequences (-Gly or -Glu-Ala).

Solution-Phase Synthesis for Scalable Production

Fragment Condensation Approach

Industrial-scale production often uses fragment coupling:

-

DG Fragment : H-Asp(OtBu)-Gly-OH synthesized via mixed anhydride method using isobutyl chloroformate.

-

EA Fragment : H-Glu(Alloc)-Ala-OBzl prepared via active ester (pentafluorophenyl) activation.

Coupling the DG and EA fragments with benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) in dimethylformamide (DMF) achieves 92% yield.

Anti-Solvent Precipitation for Isolation

Post-synthesis, DGEA is precipitated using diisopropyl ether (DIPE) and acetonitrile (ACN) mixtures. The optimal DIPE:ACN ratio of 7:1 (v/v) reduces peptide solubility to <0.1 mg/mL, enabling 96% recovery. Centrifugation at 10,000×g for 15 minutes pellets the peptide, which is then lyophilized to a white powder.

Chromatographic Purification and Analytical Validation

Reverse-Phase HPLC Conditions

Semi-preparative HPLC on a C18 column (250 × 21.2 mm, 10 μm) resolves DGEA using:

-

Mobile Phase A : 0.1% TFA in water

-

Mobile Phase B : 0.1% TFA in acetonitrile

-

Gradient : 15% B to 35% B over 40 minutes

Retention time (tR) = 18.2 ± 0.3 minutes, with >98% purity confirmed by UV integration at 220 nm.

Mass Spectrometry and Structural Confirmation

Electrospray ionization mass spectrometry (ESI-MS) shows [M+H]+ = 391.2 (calculated 391.1), with MS/MS fragments confirming the sequence:

Industrial Case Study: Large-Scale DGEA Production

A 2024 pilot plant trial (100 kg batch) compared SPPS and solution-phase methods:

| Metric | SPPS | Solution-Phase |

|---|---|---|

| Yield | 78% | 88% |

| Purity | 97.5% | 99.1% |

| Solvent Waste (L/kg) | 420 | 290 |

| Cost per gram | $12.40 | $8.90 |

Solution-phase synthesis proved superior for throughput, though SPPS remains preferred for research-scale batches requiring rapid sequence modifications .

Chemical Reactions Analysis

Types of Reactions

H-Asp-Gly-Glu-Ala-OH can undergo various chemical reactions, including:

Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.

Oxidation: Oxidative modifications can occur at specific amino acid residues, such as the oxidation of methionine or cysteine residues.

Reduction: Reduction reactions can reverse oxidative modifications.

Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.

Common Reagents and Conditions

Hydrolysis: Acidic or enzymatic conditions.

Oxidation: Oxidizing agents like hydrogen peroxide.

Reduction: Reducing agents like dithiothreitol (DTT).

Substitution: Specific reagents for amino acid substitution, such as carbodiimides for coupling reactions.

Major Products Formed

Hydrolysis: Individual amino acids (Asp, Gly, Glu, Ala).

Oxidation: Oxidized forms of the peptide.

Reduction: Reduced forms of the peptide.

Substitution: Modified peptides with different amino acid sequences.

Scientific Research Applications

H-Asp-Gly-Glu-Ala-OH has a wide range of applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

Biology: Investigated for its role in cellular processes and signaling pathways.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory properties.

Industry: Utilized in the development of biomaterials and hydrogels for tissue engineering.

Mechanism of Action

The mechanism of action of H-Asp-Gly-Glu-Ala-OH involves its interaction with specific molecular targets and pathways. For example, it can bind to integrin receptors on cell surfaces, influencing cell adhesion, migration, and signaling . This interaction can modulate immune responses and promote tissue repair.

Comparison with Similar Compounds

H-Gly-Gly-Arg-Gly-Asp-Gly-Gly-OH (RGD)

- Sequence : Gly-Gly-Arg-Gly-Asp-Gly-Gly

- Function : RGD is a well-characterized integrin-binding motif targeting αvβ3, α5β1, and other integrins. It is widely used to enhance cell adhesion in synthetic biomaterials.

- Comparison with DGEA :

- Efficacy : In pεK hydrogels, RGD demonstrated superior adhesion for primary porcine corneal endothelial cells (pCECs) compared to DGEA, likely due to broader integrin receptor specificity .

- Applications : RGD is employed in bone regeneration and vascular grafts, whereas DGEA is niche-specific for α2β1-rich tissues like corneal endothelium .

Ferrocene-Arg(NO2)-Gly-Asp(OMe)-OMe

- Sequence : Ferrocene-conjugated Arg-Gly-Asp derivative.

- Function : This metallopeptide exhibits unique electrochemical properties and binds serum albumin (e.g., BSA) with a static quenching mechanism (binding constant: 1.75 × 10³ L·mol⁻¹) .

- Comparison with DGEA :

- Mechanism : Unlike DGEA’s ECM-mimetic role, this compound leverages redox-active ferrocene for biosensing or drug delivery.

- Structural Complexity : The ferrocene moiety introduces steric and electronic effects absent in DGEA.

H-Gly-Asp-Gly-OH (GDG)

- Sequence : Gly-Asp-Gly

- Function : A tripeptide with Asp in the central position, used in basic adhesion studies.

- Comparison with DGEA :

TFA-Gly-Pro-Thr-Ala-OH

- Sequence : Trifluoroacetyl-Gly-Pro-Thr-Ala

- Function : A stabilized tetrapeptide with a proline-threonine scaffold, optimized for high yield (>95%) and stability in pharmaceutical formulations .

- Comparison with DGEA :

- Modifications : The TFA group enhances metabolic stability, whereas DGEA relies on native residues for integrin binding.

- Applications : Primarily used in drug development rather than ECM mimicry.

H-Glu-Asp-OH

- Sequence : Glu-Asp

- Function : A dipeptide with acidic residues; studies focus on its physicochemical properties (e.g., solubility, pKa) .

- Comparison with DGEA :

- Bioactivity : Lacks the structural complexity required for integrin engagement, making it unsuitable for cell-adhesion applications.

Data Tables

Table 1. Key Properties of H-Asp-Gly-Glu-Ala-OH and Comparators

Table 2. Structural and Functional Contrasts

| Feature | DGEA | RGD | Ferrocene-Arg-Gly-Asp-OMe |

|---|---|---|---|

| Integrin Specificity | α2β1 | αvβ3, α5β1 | Non-integrin (BSA focus) |

| Key Residues | Asp, Glu | Arg, Asp | Arg, Asp, Ferrocene |

| Stability | Moderate (peptide) | High (broad use) | High (metallopeptide) |

| Biomedical Application | Corneal repair | Tissue regeneration | Electrochemical sensing |

Biological Activity

H-Asp-Gly-Glu-Ala-OH, a tetrapeptide composed of aspartic acid (Asp), glycine (Gly), glutamic acid (Glu), and alanine (Ala), exhibits a range of biological activities that are of significant interest in biochemical research and medical applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications.

Structure and Synthesis

This compound is synthesized primarily through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to form the desired peptide. The process includes:

- Attachment : The carboxyl group of aspartic acid is attached to a solid resin.

- Deprotection : The protecting group on the amino acid’s amine group is removed.

- Coupling : Glycine is activated and coupled to the deprotected amine group.

- Repetition : Steps 2 and 3 are repeated for glutamic acid and alanine.

- Cleavage : The completed peptide is cleaved from the resin and purified.

The biological activity of this compound is influenced by its interaction with various receptors and enzymes, which can modulate several physiological processes:

- Cell Signaling : Similar peptides have been shown to influence cellular signaling pathways, potentially affecting processes such as cell growth, differentiation, and apoptosis.

- Metabolic Pathways : Aspartic acid and glutamic acid play critical roles in the citric acid cycle, contributing to energy production at the cellular level.

Biological Activities

Research indicates that this compound may possess several biological activities:

- Neuroprotective Effects : Studies have indicated that peptides with similar structures can enhance neuroprotection, possibly through antioxidant mechanisms or modulation of neurotransmitter systems .

- Geroprotective Activity : A related tetrapeptide has demonstrated geroprotective effects in model organisms like Drosophila melanogaster, where it increased lifespan and improved reproductive parameters .

Table 1: Summary of Biological Activities

Case Studies

- Neuroprotection in Animal Models :

- Impact on Lifespan in Drosophila Models :

Table 2: Lifespan Parameters in Drosophila Studies

| Treatment | Average Lifespan (days) | Median Lifespan (days) | Aging Rate (days) |

|---|---|---|---|

| Control | 38 ± 1.6 | 43.5 | 6.7 ± 0.11 |

| This compound | 48 ± 1.5** | 48.0 | 4.0 ± 0.29** |

Applications in Medicine and Industry

The potential applications of this compound span various fields:

- Pharmaceuticals : Investigated for anti-inflammatory properties, with potential use in treating conditions like arthritis or neurodegenerative diseases .

- Biomaterials : Utilized in developing hydrogels for tissue engineering due to its biocompatibility and ability to promote cell adhesion and growth.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing H-Asp-Gly-Glu-Ala-OH, and how can purity be ensured?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is typically employed using Fmoc/t-Bu chemistry. After sequential coupling of amino acids (e.g., Asp, Gly, Glu, Ala), cleavage and deprotection are performed using trifluoroacetic acid (TFA)/scavenger cocktails. Purification involves reverse-phase HPLC with a C18 column, and purity is validated via mass spectrometry (MS) and analytical HPLC (>95% purity threshold) .

- Key Considerations : Optimize coupling efficiency using activators like HBTU/HOBt and monitor by Kaiser tests. For reproducibility, document resin swelling times and reaction temperatures .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use high-resolution MS (HRMS) and nuclear magnetic resonance (NMR; e.g., , ) to verify sequence and stereochemistry.

- Purity Assessment : Analytical HPLC with UV detection at 214 nm (peptide bond absorption) and gradient elution (e.g., water/acetonitrile with 0.1% TFA) .

- Sample Preparation : Dissolve in aqueous buffers (e.g., PBS, pH 7.4) at 1 mg/mL, filter through 0.22 µm membranes to remove aggregates .

Q. How does this compound stability vary under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies by:

- Temperature Stress : Store lyophilized peptide at -20°C (long-term) vs. 4°C/25°C (short-term) and monitor degradation via HPLC.

- pH Sensitivity : Incubate in buffers ranging from pH 3–9 and assess aggregation or hydrolysis using dynamic light scattering (DLS) and MS .

- Data Interpretation : Degradation kinetics (e.g., Arrhenius plots) predict shelf life. Lyophilization with cryoprotectants (e.g., trehalose) improves stability .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Methodological Answer :

- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., for proteases) with synthetic substrates.

- Cell-Based Assays : Test cytotoxicity (MTT assay) and receptor binding (e.g., SPR or fluorescence polarization) in relevant cell lines.

- Controls : Include scrambled-sequence peptides and commercial inhibitors to validate specificity .

Advanced Research Questions

Q. How to design a robust in vivo study to evaluate this compound’s pharmacological effects?

- Methodological Answer :

- Animal Models : Select species/strains with target receptor homology (e.g., murine models for neurological studies).

- Dosing Regimen : Optimize via pharmacokinetic (PK) studies (IV/SC/IP routes) and calculate bioavailability.

- Endpoints : Primary (safety: organ histopathology, serum biomarkers) and secondary (efficacy: behavioral assays, biomarker modulation) .

- Statistical Design : Use randomized, blinded cohorts (n ≥ 8/group) and power analysis to determine sample size .

Q. How to resolve contradictions in bioactivity data between independent studies?

- Methodological Answer :

- Variable Audit : Compare experimental conditions (e.g., peptide batch purity, buffer ionic strength, cell passage number).

- Meta-Analysis : Apply standardized effect-size metrics (e.g., Cohen’s d) and test for heterogeneity (I² statistic) across datasets.

- Replication : Validate findings in orthogonal assays (e.g., SPR vs. ITC for binding affinity) .

Q. What strategies optimize this compound synthesis yield without compromising purity?

- Methodological Answer :

- Coupling Optimization : Test alternative activators (e.g., PyBOP vs. HBTU) and extend reaction times for sterically hindered residues (e.g., Glu).

- Side-Chain Protection : Use trityl groups for Asp/Glu to minimize aspartimide formation.

- Scalability : Transition to microwave-assisted SPPS for improved coupling efficiency and reduced cycle times .

Q. How to investigate the impact of this compound structural modifications on target binding?

- Methodological Answer :

- Alanine Scanning : Systematically replace each residue with alanine and measure binding affinity via SPR or ITC.

- D-Amino Acid Substitution : Assess enantiomeric effects on proteolytic stability and receptor interaction.

- Computational Modeling : Perform molecular dynamics simulations (e.g., GROMACS) to predict conformational changes upon modification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.